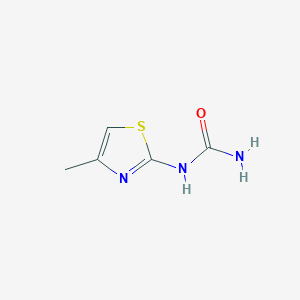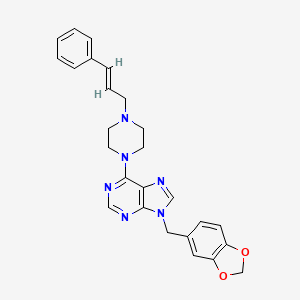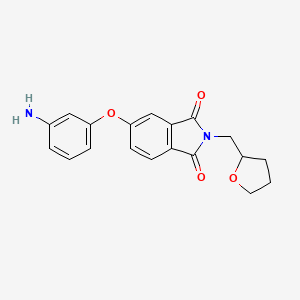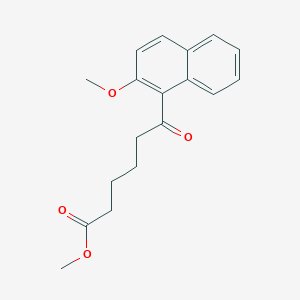![molecular formula C18H20N2O6 B14144138 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 524733-59-3](/img/structure/B14144138.png)
6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a benzodioxole moiety, a hydrazinylcarbonyl group, and a dimethylcyclohexene carboxylic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Hydrazinylcarbonyl Group: This step involves the reaction of 1,3-benzodioxole with hydrazine hydrate and a suitable carbonyl compound, such as benzoyl chloride, under reflux conditions.
Cyclohexene Carboxylic Acid Formation: The final step involves the cyclization of the intermediate product with dimethylcyclohexene carboxylic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Applications De Recherche Scientifique
6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anticancer agent, given the presence of the benzodioxole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Its hydrazinylcarbonyl group makes it a candidate for studying enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the hydrazinylcarbonyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the hydrazinylcarbonyl and cyclohexene carboxylic acid groups.
Indole Derivatives: Compounds such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles have similar structural motifs and biological activities.
Uniqueness
6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a benzodioxole moiety, a hydrazinylcarbonyl group, and a cyclohexene carboxylic acid structure. This unique combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
524733-59-3 |
|---|---|
Formule moléculaire |
C18H20N2O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H20N2O6/c1-9-5-12(13(18(23)24)6-10(9)2)17(22)20-19-16(21)11-3-4-14-15(7-11)26-8-25-14/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Clé InChI |
BKHMQVPIQXGNBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
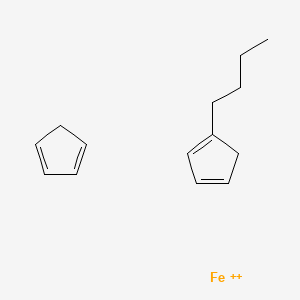
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
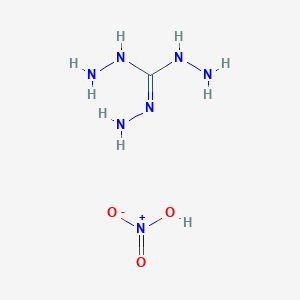

![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)

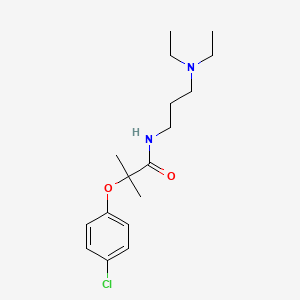

![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
